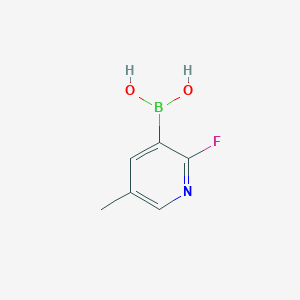

2-フルオロ-5-メチルピリジン-3-ボロン酸

概要

説明

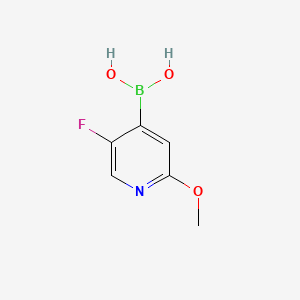

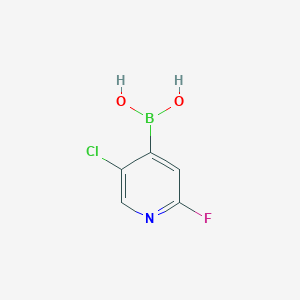

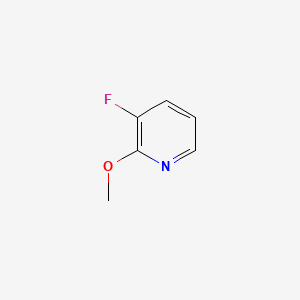

“2-Fluoro-5-methylpyridine-3-boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It is used as a reactant in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .

Synthesis Analysis

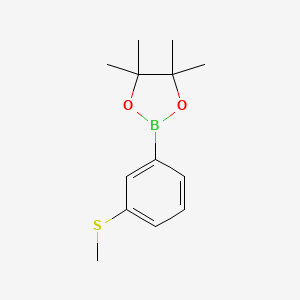

The synthesis of “2-Fluoro-5-methylpyridine-3-boronic acid” involves the use of boron reagents in Suzuki–Miyaura coupling . The Suzuki–Miyaura coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

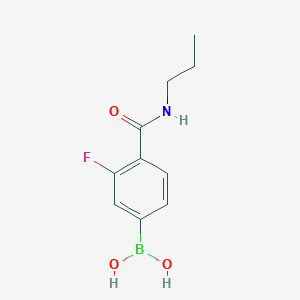

Molecular Structure Analysis

The molecular structure of “2-Fluoro-5-methylpyridine-3-boronic acid” has been studied experimentally and theoretically using FT-IR, Raman, (CP/MAS) NMR and XRD spectroscopic methods . These studies have provided insights into the possible stable conformers, geometrical molecular structures, vibrational properties, and nuclear magnetic shielding tensors of the compound .

Chemical Reactions Analysis

“2-Fluoro-5-methylpyridine-3-boronic acid” is involved in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . It is also used as a precursor to biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-5-methylpyridine-3-boronic acid” include a molecular weight of 154.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

科学的研究の応用

薬物合成

2-フルオロ-5-メチルピリジン-3-ボロン酸は、様々な生物活性分子の合成における前駆体として用いられ、ヘテロアリールベンジル尿素など、グルコース代謝と細胞増殖の調節に関与するタンパク質キナーゼであるグリコーゲンシンターゼキナーゼ3の阻害作用を示すものが含まれます .

有機合成

この化合物は、より複雑な化学構造を構築するための中間体として有機合成で利用されています。 そのボロン酸基は、特に鈴木-宮浦カップリング反応に役立ち、これは炭素-炭素結合を形成するクロスカップリング反応の一種であり、製薬業界で広く用いられています .

ヘテロ環化

この化合物は、様々なヘテロ環化合物を形成するためにα-オキソカルボン酸とのヘテロ環化に用いられています。 ヘテロ環は、多くの天然物や医薬品に存在する重要な構造です .

フッ素化合物の合成

この化合物に含まれるフッ素原子は、フッ素化ピリジンの合成のための貴重な構成要素となります。フッ素化ピリジンは、がんの局所放射線療法やその他の生物活性化合物の開発に重要です .

鈴木-宮浦カップリング

2-フルオロ-5-メチルピリジン-3-ボロン酸のボロン酸部分は、鈴木-宮浦カップリングに不可欠です。鈴木-宮浦カップリングは、穏やかな条件と官能基許容性、そして有機ホウ素試薬の環境適合性から、広く用いられている手法です .

Safety and Hazards

将来の方向性

The future directions of “2-Fluoro-5-methylpyridine-3-boronic acid” and other boronic acids involve extending the studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

作用機序

Target of Action

2-Fluoro-5-methylpyridine-3-boronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the organoboron compound acts as a nucleophile . The 2-Fluoro-5-methylpyridine-3-boronic acid donates its organoboron group to the transition metal catalyst, forming a new carbon-carbon bond . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways . The formation of new carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, making it suitable for use in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-Fluoro-5-methylpyridine-3-boronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used in the reaction .

Action Environment

The action of 2-Fluoro-5-methylpyridine-3-boronic acid is influenced by several environmental factors. The reaction conditions, including temperature, solvent, and the presence of a base, can all affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction . Additionally, the compound must be stored under an inert atmosphere at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

2-Fluoro-5-methylpyridine-3-boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This reaction is facilitated by the interaction of 2-Fluoro-5-methylpyridine-3-boronic acid with palladium catalysts, which help in the transmetalation process. The compound interacts with various enzymes and proteins that are involved in the catalytic cycle of the Suzuki-Miyaura reaction. These interactions are primarily based on the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical synthesis .

Cellular Effects

The effects of 2-Fluoro-5-methylpyridine-3-boronic acid on cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell signaling pathways and gene expression by interacting with specific biomolecules. 2-Fluoro-5-methylpyridine-3-boronic acid may affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways. These interactions can lead to changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 2-Fluoro-5-methylpyridine-3-boronic acid exerts its effects through the formation of covalent bonds with biomolecules. The boronic acid group can form reversible covalent bonds with diols, which are present in many biomolecules, including sugars and nucleotides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. Additionally, 2-Fluoro-5-methylpyridine-3-boronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-5-methylpyridine-3-boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under normal conditions, but it can degrade over time, especially in the presence of strong oxidizing agents . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of 2-Fluoro-5-methylpyridine-3-boronic acid in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful . These effects are crucial for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications.

Metabolic Pathways

2-Fluoro-5-methylpyridine-3-boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 2-Fluoro-5-methylpyridine-3-boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of 2-Fluoro-5-methylpyridine-3-boronic acid are critical for its effectiveness in biochemical reactions and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Fluoro-5-methylpyridine-3-boronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of 2-Fluoro-5-methylpyridine-3-boronic acid is essential for elucidating its role in biochemical processes and potential therapeutic applications .

特性

IUPAC Name |

(2-fluoro-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYOQOICJWEBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660551 | |

| Record name | (2-Fluoro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-45-4 | |

| Record name | (2-Fluoro-5-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)